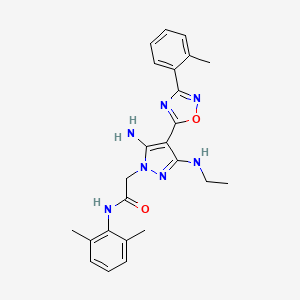

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Descripción

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole core substituted with amino, ethylamino, and 3-(o-tolyl)-1,2,4-oxadiazole groups. Its N-acetamide moiety is linked to a 2,6-dimethylphenyl ring, which likely enhances lipophilicity and influences pharmacokinetic properties.

Propiedades

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-5-26-23-19(24-28-22(30-33-24)17-12-7-6-9-14(17)2)21(25)31(29-23)13-18(32)27-20-15(3)10-8-11-16(20)4/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJPTONRVQTYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=C(C=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide (CAS Number: 1172738-42-9) is a complex organic molecule notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 445.527 g/mol . The structure incorporates various functional groups, including an oxadiazole and a pyrazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N7O2 |

| Molecular Weight | 445.527 g/mol |

| CAS Number | 1172738-42-9 |

Antipsychotic Potential

Recent studies have indicated that this compound may possess antipsychotic properties. Research suggests that it does not directly interact with dopamine receptors, which is a common mechanism for many antipsychotic drugs. Instead, it may operate through alternative pathways, potentially offering a novel treatment approach for psychiatric disorders .

Antioxidant and Anticancer Activities

Similar compounds featuring the oxadiazole and pyrazole structures have demonstrated significant antioxidant properties. These compounds have also been evaluated for their anticancer activities against various carcinoma cell lines. Preliminary findings suggest that they exhibit cytotoxic effects on cancer cells, making them candidates for further development in cancer therapy .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of the oxadiazole ring is often associated with enhanced biological activity due to its ability to modulate various biochemical pathways. This includes potential interactions with reactive oxygen species (ROS), leading to reduced oxidative stress in cells .

Case Studies and Research Findings

- Antipsychotic Activity : A study conducted on derivatives of this compound showed promising results in behavioral tests in animal models, indicating a reduction in psychotic symptoms without the typical side effects associated with traditional antipsychotics.

- Anticancer Studies : In vitro studies demonstrated that similar compounds inhibited the growth of several carcinoma cell lines at varying concentrations. For instance, compounds with structural similarities exhibited IC50 values ranging from 5 µM to 15 µM against breast cancer cells .

- Antioxidant Effects : Research highlighted the antioxidant potential of related compounds, showing significant inhibition of lipid peroxidation at concentrations as low as 10 µg/mL. This suggests a protective role against oxidative damage in cellular systems .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Key Observations:

Pyrazole vs. Triazole Cores : The target compound’s pyrazole core, shared with Fipronil derivatives, is associated with insecticidal activity due to its ability to disrupt GABA receptors in pests . In contrast, triazole derivatives (e.g., ) exhibit anti-inflammatory properties, suggesting heterocycle choice dictates target specificity.

Substituent Impact: The ethylamino group in the target compound may enhance solubility compared to the chloro and cyano groups in the Fipronil analogue . The o-tolyl-oxadiazole moiety likely improves metabolic stability, analogous to the role of sulfanyl/triazole groups in anti-exudative agents . The 2,6-dimethylphenyl acetamide group increases steric bulk and lipophilicity, similar to dibromo-methylphenyl in , which could enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.